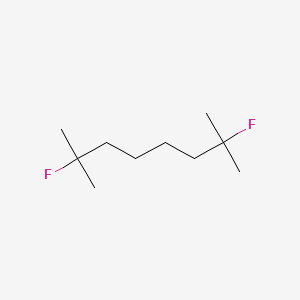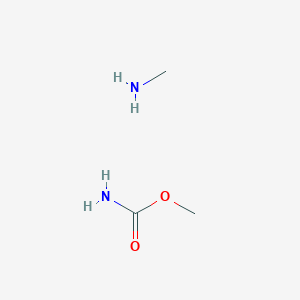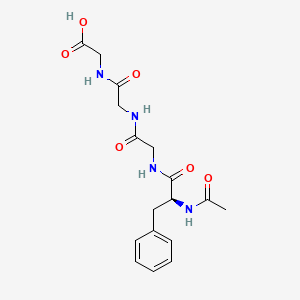
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester is an organic compound that features a selenocyanate group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester typically involves the reaction of 3-(bromomethyl)-2-naphthol with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The selenocyanate group can be oxidized to form seleninic acid derivatives or reduced to form selenol compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Oxidation Products: Seleninic acid derivatives
Reduction Products: Selenol compounds
Coupling Products: Complex organic molecules with extended conjugation
Wissenschaftliche Forschungsanwendungen
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester involves its ability to undergo various chemical transformations. The selenocyanate group can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. These interactions can affect molecular targets and pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Selenocyanic acid, 2-(bromomethyl)-1-naphthalenyl ester
- Selenocyanic acid, 4-(bromomethyl)-2-naphthalenyl ester
- Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester
Uniqueness
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester is unique due to the specific positioning of the bromomethyl group on the naphthalene ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
823178-69-4 |
|---|---|
Molekularformel |
C12H8BrNSe |
Molekulargewicht |
325.07 g/mol |
IUPAC-Name |
[3-(bromomethyl)naphthalen-2-yl] selenocyanate |
InChI |
InChI=1S/C12H8BrNSe/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)15-8-14/h1-6H,7H2 |
InChI-Schlüssel |
KZZHFOXIDBAZCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)CBr)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)

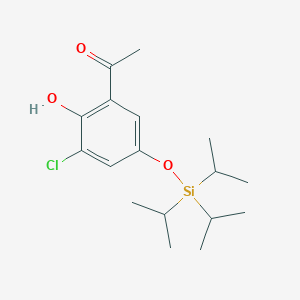
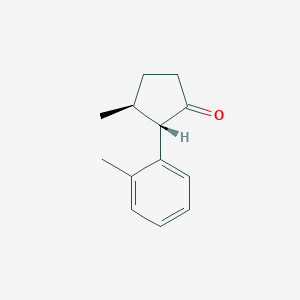
![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)
